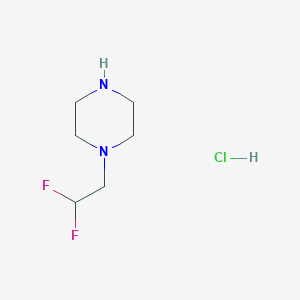

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For example, the synthesis of 1,4-piperazine-2,5-dione derivatives was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, with a yield of 23% . Another study reported the synthesis of novel piperazine derivatives starting from 2-acetylfuran and involving Claisen Schmidt condensation, cyclization, and Mannich’s reaction . Similarly, the synthesis of differentially protected 2-(hydroxymethyl)piperazines was described starting from commercially available piperazine-2-carboxylic acid dihydrochloride . These methods could potentially be adapted for the synthesis of 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride by incorporating difluoroethyl groups at the appropriate step.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the structure of a piperazinedione derivative was confirmed using single-crystal X-ray analysis, and its solution association was studied using MS and NMR . Similarly, the structures of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride, but they do mention reactions such as fluoride displacement for the synthesis of sigma receptor ligands and the use of isothiocyanates for the synthesis of thiocarbamyl piperazines . These reactions are indicative of the versatile chemistry that piperazine derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely. The provided papers do not give specific details on the properties of 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride. However, they do mention the study of hydrogen-bonding networks in polymorphic crystalline forms of a piperazinedione derivative , and the evaluation of antidepressant and antianxiety activities of certain piperazine derivatives in animal models . These studies suggest that piperazine derivatives can exhibit a range of biological activities and physical properties, which would be important to consider for 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride as well.

科学的研究の応用

Antibacterial Activity

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride and its analogs have been investigated for their antibacterial properties. Studies such as Hirose et al. (1987) demonstrate that derivatives like NY-198, which is a difluorinated quinolone with a piperazine moiety, exhibit broad antibacterial spectrum activity, particularly effective against organisms like Pseudomonas maltophilia and Acinetobacter calcoaceticus (Hirose et al., 1987). Similarly, compounds synthesized from alkylation of difluoro-quinoline esters with piperazine have shown promising antibacterial activities (Sheu et al., 1998).

Antihistamine Properties

Compounds derived from piperazine, such as Cetirizine (a piperazine antihistamine), have been studied for their effectiveness in treating conditions like urticaria and allergic rhinitis. This highlights the potential utility of piperazine hydrochloride derivatives in the development of antihistamines (Arlette, 1991).

Synthesis and Evaluation of Pharmaceuticals

The synthesis process involving piperazine derivatives, including 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride, is critical for developing pharmaceuticals like anti-hypertensive drugs. For instance, Ramesh et al. (2006) describe an improved synthesis process of an important intermediate in the preparation of Doxazosin, an anti-hypertensive agent (Ramesh et al., 2006).

Serotonin Receptor Agonist

Some studies indicate that derivatives of piperazine, like 1-(m-Trifluoromethylphenyl)-piperazine, act as serotonin receptor agonists. This compound specifically has been shown to decrease serotonin turnover, suggesting its potential use in neuropsychiatric disorders (Fuller et al., 1978).

Pharmacological Effects

The pharmacological effects of piperazine derivatives, such as 1-(m-Chlorophenyl)piperazine (CPP), have been explored. CPP, for instance, shows potential as a serotonin receptor agonist, affecting neurotransmitter levels in the brain, which could have implications for treating various mental health disorders (Fuller et al., 1981).

Safety and Hazards

将来の方向性

特性

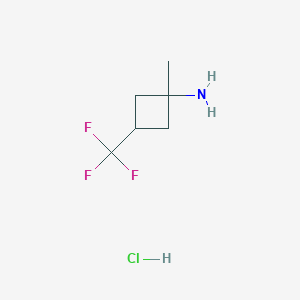

IUPAC Name |

1-(2,2-difluoroethyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2.ClH/c7-6(8)5-10-3-1-9-2-4-10;/h6,9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPKZIHTUUDTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)